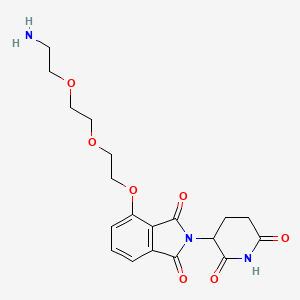

Thalidomide-PEG3-NH2

Description

BenchChem offers high-quality Thalidomide-PEG3-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-PEG3-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H23N3O7 |

|---|---|

Molecular Weight |

405.4 g/mol |

IUPAC Name |

4-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C19H23N3O7/c20-6-7-27-8-9-28-10-11-29-14-3-1-2-12-16(14)19(26)22(18(12)25)13-4-5-15(23)21-17(13)24/h1-3,13H,4-11,20H2,(H,21,23,24) |

InChI Key |

SIRFHSCMWOEOOW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN |

Origin of Product |

United States |

Foundational & Exploratory

Thalidomide-PEG3-NH2: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Thalidomide-PEG3-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We delve into its chemical structure, physicochemical properties, and its pivotal role in recruiting the E3 ubiquitin ligase Cereblon (CRBN) for targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for its application and summarizing key quantitative data.

Introduction to Thalidomide-PEG3-NH2 in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional enzyme inhibition to induce the degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

Thalidomide-PEG3-NH2 is a widely utilized E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety, which is a well-established binder of the Cereblon (CRBN) E3 ligase, connected to a three-unit polyethylene glycol (PEG) linker terminating in a primary amine (-NH2). This terminal amine serves as a versatile chemical handle for conjugation to a diverse range of POI ligands, enabling the creation of potent and specific protein degraders.

Chemical Structure and Properties

The canonical structure of Thalidomide-PEG3-NH2 is chemically defined as 4-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.[1] Its structure combines the glutarimide and phthalimide rings of thalidomide with a flexible and hydrophilic PEG linker.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | [1] |

| Molecular Formula | C19H23N3O7 | [1][2] |

| Molecular Weight | 405.4 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Highly soluble in water. Soluble in DMSO. | |

| Stability | Stable under recommended storage conditions (-20°C or -80°C), protected from light. | |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN |

Analytical Data

While specific NMR and mass spectrometry data for Thalidomide-PEG3-NH2 are typically provided by commercial suppliers upon request, representative analytical techniques for thalidomide and its derivatives are well-documented. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are standard methods to confirm the identity, purity, and structure of the compound.

Mechanism of Action in Targeted Protein Degradation

The primary function of Thalidomide-PEG3-NH2 is to serve as the CRBN-recruiting component of a PROTAC. The mechanism of action for a PROTAC utilizing this moiety follows a catalytic cycle.

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the CRBN subunit of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, forming a ternary POI-PROTAC-CRBN complex.

-

Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E3 ligase machinery. This allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can engage in another cycle of degradation.

Synthesis and Chemical Reactions

General Synthesis Strategy

The synthesis of Thalidomide-PEG3-NH2 typically involves a multi-step process. While detailed, proprietary protocols may vary between suppliers, a general synthetic route can be outlined:

-

Derivatization of Thalidomide: A thalidomide analog with a reactive functional group (e.g., a hydroxyl group on the phthalimide ring) is used as the starting material.

-

Attachment of the PEG Linker: The thalidomide derivative is reacted with a PEG linker that has a protected amine and a reactive group at the other end (e.g., a hydroxyl group for a Mitsunobu reaction or a leaving group for an etherification). The amine is typically protected with a tert-butyloxycarbonyl (Boc) group.

-

Deprotection: The Boc protecting group on the terminal amine of the PEG linker is removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to yield the final Thalidomide-PEG3-NH2 product.

-

Purification: The final compound is purified using techniques such as column chromatography or preparative HPLC.

Key Chemical Reactions

The terminal primary amine of Thalidomide-PEG3-NH2 is a key functional group that allows for its conjugation to a POI ligand. This is typically achieved through an amidation reaction with a carboxylic acid on the POI ligand, often facilitated by standard peptide coupling reagents.

| Reaction Type | Description | Common Reagents |

| Amide Bond Formation | The primary amine of Thalidomide-PEG3-NH2 reacts with a carboxylic acid on the POI ligand to form a stable amide bond, completing the PROTAC structure. | HATU, HOBt, EDCI, DIPEA |

| Nucleophilic Substitution | The amine can also participate in nucleophilic substitution reactions with electrophiles such as alkyl halides. | Alkyl halides |

| Hydrolysis | Under strong acidic or basic conditions, the ester and amide bonds within the molecule can be susceptible to hydrolysis. | Strong acids or bases |

Experimental Protocols

The following section provides a detailed protocol for a common application of a PROTAC synthesized from Thalidomide-PEG3-NH2: the assessment of target protein degradation via Western blotting.

Western Blotting for Measuring PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

5.1.1. Materials

-

Cultured cells expressing the target protein (e.g., TPC-1 thyroid carcinoma cells for BRD4 degradation by ARV-825).

-

PROTAC of interest (e.g., ARV-825).

-

Vehicle control (e.g., DMSO).

-

Proteasome inhibitor (e.g., MG-132) as a negative control.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Western blot transfer system and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

-

Primary antibody against the target protein (e.g., anti-BRD4).

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

5.1.2. Experimental Workflow

5.1.3. Step-by-Step Methodology

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with various concentrations of the PROTAC (e.g., a dose-response from 1 nM to 10 µM) and a vehicle-only control (e.g., 0.1% DMSO). Include a condition with a proteasome inhibitor (e.g., 10 µM MG-132) co-treated with the PROTAC to confirm proteasome-dependent degradation.

-

Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

-

-

SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against the target protein and the primary antibody against the loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 5-10 minutes each.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. This data can be used to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.

-

Conclusion

Thalidomide-PEG3-NH2 is a cornerstone molecule in the development of PROTACs, providing a reliable and effective means to recruit the CRBN E3 ligase for targeted protein degradation. Its well-defined structure, versatile reactivity, and established role in the PROTAC mechanism of action make it an invaluable tool for researchers in the field of targeted therapeutics. This guide provides a foundational understanding of its properties and applications, equipping drug development professionals with the necessary knowledge to effectively utilize this important chemical entity in their research endeavors.

References

The Core Mechanism of Thalidomide-PEG3-NH2 in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery. A critical component in the design of many potent PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex. Thalidomide and its derivatives have been identified as potent molecular glues that bind to CRBN, redirecting its activity towards new protein targets.[1][2][3] This guide provides an in-depth examination of the mechanism of action of Thalidomide-PEG3-NH2, a key building block in the synthesis of CRBN-recruiting PROTACs.

Thalidomide-PEG3-NH2 is a synthetic E3 ligase ligand-linker conjugate. It comprises three key functional components:

-

The Thalidomide Moiety: This serves as the CRBN-binding element, specifically recruiting the CRL4^CRBN^ E3 ubiquitin ligase complex.

-

The PEG3 Linker: A three-unit polyethylene glycol chain that provides the necessary length and flexibility for the PROTAC to span the distance between CRBN and the target protein, facilitating the formation of a stable and productive ternary complex.

-

The Terminal Amine Group (-NH2): This primary amine acts as a chemical handle for the covalent attachment of a "warhead"—a ligand designed to bind to a specific protein of interest (POI).

This guide will dissect the molecular events orchestrated by a PROTAC constructed using Thalidomide-PEG3-NH2, from ternary complex formation to the ultimate degradation of the target protein. We will also present key experimental protocols and quantitative data relevant to the characterization of such degraders.

The Catalytic Cycle of Protein Degradation

The mechanism of action for a PROTAC utilizing a Thalidomide-PEG3-NH2 ligand follows a catalytic cycle. The PROTAC initially forms a ternary complex with the CRBN E3 ligase and the protein of interest. This proximity induces the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the target protein. Following polyubiquitination, the target protein is recognized and degraded by the 26S proteasome. The PROTAC is then released and can engage in another round of degradation.

Quantitative Data in PROTAC Characterization

The efficacy of a PROTAC is determined through a series of quantitative measurements. While specific data for a PROTAC built with Thalidomide-PEG3-NH2 would be dependent on the target protein and the conjugated warhead, the following table outlines the key parameters and provides example values for a hypothetical, potent degrader.

| Parameter | Description | Example Value | Significance |

| Binding Affinity (Kd) | |||

| Kd (PROTAC to POI) | Dissociation constant for the binding of the PROTAC to the Protein of Interest. | 50 nM | Strength of interaction with the target protein. |

| Kd (PROTAC to CRBN) | Dissociation constant for the binding of the PROTAC to the Cereblon E3 ligase. | 150 nM | Strength of interaction with the E3 ligase. |

| Ternary Complex | |||

| Cooperativity (α) | A measure of the cooperativity in forming the ternary complex (POI-PROTAC-CRBN). An α > 1 indicates positive cooperativity. | 5 | A higher value indicates more stable ternary complex formation. |

| Degradation Potency | |||

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 10 nM | Potency of the degrader in a cellular context. |

| Dmax | The maximum percentage of protein degradation achievable with the PROTAC. | >95% | Efficacy of the degrader. |

Key Experimental Protocols

Validating the mechanism of action of a Thalidomide-PEG3-NH2-based PROTAC involves several key experiments to confirm ternary complex formation, ubiquitination, and selective degradation of the target protein.

Ternary Complex Formation Assay (e.g., Co-Immunoprecipitation)

This assay verifies the formation of the POI-PROTAC-CRBN ternary complex in a cellular environment.

Methodology:

-

Cell Treatment: Treat cells expressing the target protein with the PROTAC, a negative control (e.g., a PROTAC with an inactive CRBN ligand), and a vehicle control for a specified time.

-

Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein, coupled to magnetic or agarose beads.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and CRBN to detect the co-immunoprecipitation of CRBN with the target protein in the presence of the PROTAC.

In Vitro Ubiquitination Assay

This assay directly demonstrates the ubiquitination of the target protein induced by the PROTAC.

Methodology:

-

Reaction Setup: In a reaction tube, combine purified recombinant proteins: E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, CRBN/DDB1 E3 ligase complex, the target protein, and ubiquitin.

-

Treatment: Add the PROTAC or a vehicle control to the reaction mixtures.

-

Initiation: Start the reaction by adding ATP and incubate at 37°C.

-

Quenching: Stop the reaction at various time points by adding SDS-PAGE loading buffer.

-

Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein. A high-molecular-weight smear or laddering pattern indicates polyubiquitination.

Protein Degradation Quantification (e.g., Western Blot or Mass Spectrometry)

This experiment quantifies the extent and selectivity of target protein degradation in a cellular context.

Methodology:

-

Cell Treatment: Treat cells with a dose-response range of the PROTAC for a defined period.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

-

Quantify the band intensities to determine the relative amount of the target protein remaining.

-

-

Quantitative Mass Spectrometry (Proteomics):

-

For a proteome-wide view of selectivity, cell lysates can be analyzed by mass spectrometry.

-

This allows for the identification and quantification of thousands of proteins, revealing any off-target degradation effects.

-

Conclusion

Thalidomide-PEG3-NH2 serves as a versatile and powerful component in the construction of PROTACs for targeted protein degradation. Its thalidomide headpiece effectively recruits the CRBN E3 ligase, while the PEG3 linker provides the necessary spacing and the terminal amine allows for conjugation to a diverse range of target-binding ligands. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation as outlined in this guide, is essential for the successful development of novel protein degraders. The catalytic nature of these molecules and their ability to target proteins previously considered "undruggable" hold immense promise for the future of medicine.

References

An In-depth Technical Guide on Thalidomide-PEG3-NH2 for Cereblon E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thalidomide-PEG3-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It delves into the core principles of its mechanism of action in recruiting the Cereblon (CRBN) E3 ubiquitin ligase, presents key quantitative data for related compounds, and offers detailed experimental protocols for the characterization of PROTACs incorporating this moiety.

Introduction: The Role of Thalidomide-PEG3-NH2 in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from the cell. Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's own ubiquitin-proteasome system (UPS) to tag a target protein for destruction.

A PROTAC molecule is a heterobifunctional molecule composed of three key components:

-

A "warhead" that binds to the target protein of interest (POI).

-

An E3 ligase ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the warhead and the E3 ligase ligand.

Thalidomide-PEG3-NH2 is a synthetic, functionalized E3 ligase ligand-linker conjugate specifically designed for PROTAC development. It consists of the thalidomide moiety, which serves as a high-affinity ligand for the Cereblon (CRBN) E3 ligase, connected to a three-unit polyethylene glycol (PEG) linker that terminates in a primary amine (-NH2) group. This terminal amine provides a convenient chemical handle for conjugation to a warhead ligand for a protein of interest, thus completing the PROTAC structure. The PEG3 linker provides the necessary length and flexibility to facilitate the formation of a productive ternary complex between the target protein and CRBN.

Mechanism of Cereblon E3 Ligase Recruitment

The mechanism of action for a PROTAC utilizing a thalidomide-based ligand like Thalidomide-PEG3-NH2 follows a catalytic cycle. The thalidomide portion of the molecule binds to Cereblon, a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex.[1] This binding event effectively "hijacks" the E3 ligase machinery. The warhead of the PROTAC simultaneously binds to the protein of interest. This dual binding brings the target protein into close proximity with the E3 ligase, forming a ternary complex (POI-PROTAC-CRBN).

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in another cycle of degradation.

Quantitative Data on Cereblon Binding and PROTAC-Mediated Degradation

While specific, publicly available quantitative binding data for Thalidomide-PEG3-NH2 to CRBN is limited, the binding of the parent thalidomide molecule and its clinically relevant analogs, lenalidomide and pomalidomide, is well-characterized. The affinity of Thalidomide-PEG3-NH2 is expected to be comparable to that of thalidomide, as the glutarimide moiety responsible for CRBN binding remains unchanged.

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). These values are highly dependent on the specific target protein, the warhead used, and the cell line being tested. Below are tables summarizing the binding affinities of thalidomide and its analogs to CRBN, and representative degradation data for a thalidomide-based PROTAC.

Table 1: Binding Affinities of Thalidomide and Analogs to Cereblon (CRBN)

| Compound | Dissociation Constant (Kd) | Assay Method | Notes |

| Thalidomide | ~250 nM | Not Specified | The (S)-enantiomer exhibits approximately 10-fold stronger binding than the (R)-enantiomer.[2][3] |

| Lenalidomide | ~178 nM | Not Specified | Binds more strongly than thalidomide.[2] |

| Pomalidomide | ~157 nM | Not Specified | Binds more strongly than thalidomide.[2] |

| Thalidomide-PEG3-NH2 | Not Publicly Available | - | Binding affinity is expected to be comparable to thalidomide. Experimental determination is required for a precise value. |

Table 2: Representative Degradation Data for a Thalidomide-Based PROTAC

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Assay Method |

| SHP2 Degrader 11 | SHP2 | MV4-11 | 6.02 nM | >90% | Western Blot |

Note: The data in Table 2 is for a specific thalidomide-based PROTAC targeting SHP2 and is provided as a representative example of the potency that can be achieved. The performance of a PROTAC utilizing Thalidomide-PEG3-NH2 will vary depending on the target and warhead.

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of PROTACs. Below are representative protocols for the synthesis of a thalidomide-PEG3-amine derivative, and for assessing Cereblon binding and cellular protein degradation.

Synthesis of Thalidomide-PEG3-NH2 (Representative Protocol)

The synthesis of Thalidomide-PEG3-NH2 generally involves the modification of thalidomide to introduce a reactive site for the PEG linker, followed by the attachment of the linker.

Step 1: Synthesis of 4-Hydroxythalidomide A common starting point is the synthesis of a functionalized thalidomide derivative, such as 4-hydroxythalidomide, from 4-hydroxyphthalic acid and 3-aminopiperidine-2,6-dione.

Step 2: Attachment of the PEG Linker The hydroxyl group of 4-hydroxythalidomide can then be alkylated with a Boc-protected amino-PEG3 derivative (e.g., Boc-NH-PEG3-Br) under basic conditions (e.g., using cesium carbonate in DMF).

Step 3: Deprotection of the Amine The final step is the removal of the Boc protecting group from the terminal amine of the PEG linker, typically using acidic conditions (e.g., trifluoroacetic acid in dichloromethane), to yield Thalidomide-PEG3-NH2.

This is a generalized protocol. Specific reaction conditions, purification methods (e.g., column chromatography), and characterization techniques (e.g., NMR, mass spectrometry) would need to be optimized.

Biophysical Assay for Cereblon Binding: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the binding affinity and kinetics of a small molecule to a protein in real-time.

Principle: CRBN is immobilized on a sensor chip, and a solution containing the thalidomide-based PROTAC is flowed over the surface. The binding of the PROTAC to CRBN causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Methodology:

-

Chip Preparation and Protein Immobilization:

-

Select an appropriate sensor chip (e.g., CM5 for amine coupling).

-

Activate the sensor surface according to the manufacturer's protocol.

-

Immobilize recombinant human CRBN (or its thalidomide-binding domain) onto the chip surface.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the Thalidomide-PEG3-NH2-containing PROTAC in a suitable running buffer.

-

Inject the PROTAC solutions over the sensor chip surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Correct the resulting sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.

-

Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.

-

Cell-Based Protein Degradation Assay: Western Blotting

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, α-tubulin) as a loading control.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Densitometry:

-

Quantify the band intensities using image analysis software.

-

Normalize the target protein signal to the loading control and express the degradation as a percentage relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Quantitative Proteomics for Off-Target Analysis

It is crucial to assess the specificity of a PROTAC and identify any unintended protein degradation. Mass spectrometry-based quantitative proteomics is the gold standard for this analysis.

Methodology:

-

Cell Culture and Treatment:

-

Treat cells with the PROTAC at a concentration known to induce significant degradation of the target protein, alongside a vehicle control.

-

-

Cell Lysis and Protein Digestion:

-

Harvest the cells, lyse them, and quantify the total protein.

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

-

Isobaric Labeling (e.g., TMT or iTRAQ):

-

Label the peptide samples from the different treatment conditions with isobaric mass tags.

-

-

LC-MS/MS Analysis:

-

Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.

-

Identify proteins that are significantly down-regulated in the PROTAC-treated sample compared to the control. The intended target protein should be among the most significantly degraded proteins.

-

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

References

The Architect's Guide to Targeted Protein Degradation: Principles of PROTAC Design Utilizing Thalidomide-PEG3-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC design, with a specific focus on the utilization of Thalidomide-PEG3-NH2 as a key building block for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into the mechanism of action, design considerations, and the critical role of the polyethylene glycol (PEG) linker. This guide also provides detailed experimental protocols for the synthesis, characterization, and biological evaluation of thalidomide-based PROTACs, along with a structured presentation of quantitative data to inform rational design strategies.

Introduction: A New Era of Targeted Therapeutics

PROTACs are heterobifunctional molecules that co-opt the cell's intrinsic ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[1] Unlike traditional small-molecule inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling the degradation of multiple target protein molecules.[2] A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3]

Thalidomide and its analogs, such as lenalidomide and pomalidomide, have been identified as potent ligands for the CRBN E3 ligase, a substrate receptor of the Cullin 4A RING E3 ubiquitin ligase complex (CRL4-CRBN).[4][5] This discovery has paved the way for the development of a wide range of PROTACs that hijack the CRL4-CRBN machinery to induce the degradation of various therapeutic targets. Thalidomide-PEG3-NH2 is a readily available, functionalized E3 ligase ligand-linker conjugate that serves as a valuable building block in the synthesis of these targeted protein degraders. The inclusion of a three-unit polyethylene glycol (PEG) linker offers favorable physicochemical properties, such as increased hydrophilicity and flexibility, which can enhance the solubility and cell permeability of the final PROTAC molecule.

The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The catalytic cycle of a thalidomide-based PROTAC begins with the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-charged E2 conjugating enzyme to a lysine residue on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another target protein, thus continuing the degradation cycle.

Core Principles of PROTAC Design

The rational design of an effective PROTAC is a multifactorial process that involves the careful selection and optimization of each of its three components.

3.1. E3 Ligase Ligand Selection:

Thalidomide and its analogs are widely used due to their well-characterized binding to CRBN and favorable drug-like properties. The choice of the specific immunomodulatory imide drug (IMiD) can influence the stability of the ternary complex and the degradation efficiency.

3.2. Protein of Interest (POI) Ligand Selection:

The "warhead" that binds to the POI should possess sufficient affinity and selectivity for the target protein. However, unlike traditional inhibitors, high binding affinity is not always a prerequisite for potent degradation, as the catalytic nature of PROTACs can compensate for weaker binding.

3.3. Linker Design and Optimization:

The linker plays a crucial role in dictating the distance and relative orientation of the POI and the E3 ligase within the ternary complex. The length, composition, and attachment points of the linker are critical parameters that must be empirically optimized to achieve productive ternary complex formation and efficient degradation. PEG linkers, such as the PEG3 moiety in Thalidomide-PEG3-NH2, are frequently employed to improve solubility and provide conformational flexibility.

Data Presentation: Quantitative Analysis of Thalidomide-Based PROTACs

| PROTAC | E3 Ligase Ligand | POI Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Degrader 9 | Thalidomide | Bicalutamide analog | LNCaP | 5200 | >90 | |

| Degrader 10 | Thalidomide | Enzalutamide | LNCaP | 10 | 33 | |

| TD-802 | Thalidomide derivative | AR antagonist | LNCaP | 12.5 | 93 | |

| SHP2 Degrader 11 | Thalidomide | SHP2 Inhibitor | HeLa | 6.02 | >90 |

Note: The data presented are for illustrative purposes and are derived from PROTACs with thalidomide or its derivatives as the CRBN ligand. The specific linker and POI ligand will significantly influence the DC50 and Dmax values.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of a PROTAC utilizing Thalidomide-PEG3-NH2.

5.1. Synthesis of a BRD4-Targeting PROTAC using Thalidomide-PEG3-NH2

This protocol describes the synthesis of a PROTAC targeting the BRD4 protein by coupling Thalidomide-PEG3-NH2 with a BRD4 ligand containing a carboxylic acid functional group.

-

Materials:

-

Thalidomide-PEG3-NH2

-

BRD4 ligand with a carboxylic acid handle (e.g., a JQ1 analog)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the BRD4 ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of Thalidomide-PEG3-NH2 (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

-

5.2. Western Blotting for Protein Degradation

This protocol is for quantifying the degradation of the target protein in cells treated with the PROTAC.

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

-

5.3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

-

Procedure:

-

Treat cells with the PROTAC and a vehicle control for a short duration (e.g., 2-4 hours) in the presence of a proteasome inhibitor (e.g., MG132) to prevent target degradation.

-

Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clear the lysates with Protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein overnight at 4°C.

-

Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase to confirm their co-immunoprecipitation.

-

5.4. Cell Viability Assay

This assay assesses the functional consequence of target protein degradation on cell proliferation and viability.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC and a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Conclusion

The design and development of PROTACs utilizing Thalidomide-PEG3-NH2 offer a powerful strategy for achieving the selective degradation of a wide array of therapeutic targets. A thorough understanding of the principles of PROTAC design, coupled with rigorous experimental validation, is essential for the successful development of these next-generation therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers to embark on the rational design and optimization of novel CRBN-recruiting PROTACs, ultimately contributing to the advancement of targeted protein degradation as a transformative therapeutic modality.

References

Probing the Nexus: A Technical Guide to the Binding Affinity of Thalidomide-PEG3-NH2 with Cereblon (CRBN)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding interaction between Thalidomide-PEG3-NH2 and its target protein, Cereblon (CRBN). As a foundational component in the development of Proteolysis Targeting Chimeras (PROTACs), understanding the precise nature of this binding is critical for the rational design of novel therapeutics. This document outlines the quantitative binding data of related compounds, details the experimental methodologies for determining binding affinity, and illustrates the pertinent biological pathways and experimental workflows.

Core Concepts of Thalidomide-CRBN Interaction

Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] This interaction is pivotal as it does not inhibit the ligase but rather modulates its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[1][2] This naturally occurring mechanism has been co-opted in the design of PROTACs, which are heterobifunctional molecules that link a target protein to an E3 ligase to induce the degradation of the target.[1]

Thalidomide-PEG3-NH2 is a key building block in the synthesis of many PROTACs. The thalidomide moiety serves as the CRBN-binding ligand, while the PEG3-NH2 linker provides a versatile point of attachment for a ligand that targets a specific protein of interest. The glutarimide moiety of thalidomide is primarily responsible for docking into a hydrophobic tri-tryptophan pocket of the CRBN E3 ubiquitin ligase.

Quantitative Binding Affinity Data

While direct, publicly available quantitative binding data for Thalidomide-PEG3-NH2 is not extensive, the binding affinities of thalidomide and its clinically significant derivatives to CRBN are well-documented and provide a strong indication of the expected affinity. The addition of a PEG linker at the 4-position of the phthalimide ring is generally considered to have a minimal impact on the direct binding affinity to CRBN, as this part of the molecule extends out of the primary binding pocket.

| Compound | Dissociation Constant (Kd) | Assay Method | Notes |

| Thalidomide | ~250 nM | Not Specified | |

| (S)-thalidomide | - | Competitive Elution Assay | Binds with ~10-fold stronger affinity than the (R)-enantiomer. |

| Lenalidomide | ~178 nM | Not Specified | Binds more strongly than thalidomide. |

| Pomalidomide | ~157 nM | Not Specified | Binds more strongly than thalidomide. |

| Thalidomide | 1.0 µM | Isothermal Titration Calorimetry (ITC) | |

| Thalidomide | 0.16 µM | Surface Plasmon Resonance (SPR) | |

| Lenalidomide | 0.3 µM | Isothermal Titration Calorimetry (ITC) | |

| Pomalidomide | 0.1 µM | Isothermal Titration Calorimetry (ITC) | |

| Table compiled from multiple sources. Note that affinity values can vary depending on experimental conditions. |

Experimental Protocols for Determining Binding Affinity

Several biophysical and biochemical assays are routinely employed to quantify the interaction between thalidomide derivatives and CRBN.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Purified recombinant CRBN protein is placed in the sample cell of the calorimeter.

-

A solution of Thalidomide-PEG3-NH2 is loaded into the injection syringe.

-

The thalidomide derivative is titrated into the CRBN solution in a series of small injections.

-

The heat change associated with each injection is measured.

-

The resulting thermogram is analyzed to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte.

Methodology:

-

Purified recombinant CRBN protein is immobilized on a sensor chip (e.g., CM5 chip).

-

A series of dilutions of Thalidomide-PEG3-NH2 in a suitable running buffer are prepared.

-

The ligand solutions are flowed over the sensor chip surface, and the binding response is monitored in real-time.

-

The sensor surface is regenerated between injections.

-

The association and dissociation rate constants are determined from the sensorgrams, and the dissociation constant (Kd) is calculated.

Homogeneous Time-Resolved Fluorescence (HTRF)

This method is a competitive binding assay that relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.

Methodology:

-

A tagged CRBN protein (e.g., His-tagged or GST-tagged) is prepared.

-

A fluorescently labeled thalidomide tracer is used as a competitor.

-

In a multi-well plate, serially diluted Thalidomide-PEG3-NH2 is incubated with the tagged CRBN protein.

-

The HTRF detection reagents, including the fluorescent thalidomide tracer and a labeled antibody against the tag (e.g., anti-GST-Cryptate), are added.

-

After an incubation period to reach equilibrium, the HTRF ratio (Acceptor signal / Donor signal) is measured.

-

The HTRF ratio is plotted against the concentration of Thalidomide-PEG3-NH2 to generate a competition curve, from which the IC50 value can be determined.

Visualizing the Molecular Interactions and Processes

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a thalidomide-based PROTAC.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Binding Affinity Determination (SPR)

This diagram outlines the typical workflow for a Surface Plasmon Resonance experiment to determine binding affinity.

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

References

E3 Ligase Ligands for PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs actively trigger the degradation of the entire target protein.[2] These heterobifunctional molecules consist of two key domains connected by a chemical linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[2][3] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

The selection of the E3 ligase and its corresponding ligand is a critical aspect of PROTAC design, directly influencing the efficacy, selectivity, and tissue specificity of the degrader. While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively utilized for PROTAC development due to the availability of well-characterized small molecule ligands. This guide provides a comprehensive overview of the most prominent E3 ligase ligands used in PROTAC development, their binding characteristics, and the experimental methods to evaluate their performance.

Core E3 Ligase Ligands for PROTACs

The development of potent and cell-permeable small molecule ligands for E3 ligases has been a pivotal advancement in the PROTAC field. The most widely used E3 ligases in PROTAC design are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).

Cereblon (CRBN) Ligands

Cereblon is a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^). Ligands for CRBN are derived from the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. These ligands bind to a specific pocket in CRBN, allosterically modulating its substrate specificity.

Von Hippel-Lindau (VHL) Ligands

The VHL protein is the substrate recognition component of the CUL2 E3 ligase complex. Small molecule ligands for VHL were developed based on the structure of the hypoxia-inducible factor 1α (HIF-1α) peptide, which is the natural substrate of VHL. These ligands mimic the hydroxylated proline residue of HIF-1α, enabling high-affinity binding to VHL.

MDM2 Ligands

MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor. Potent small molecule inhibitors of the MDM2-p53 interaction, such as nutlin-3 and its analogs, have been repurposed as E3 ligase ligands for PROTACs.

IAP Ligands

The Inhibitor of Apoptosis Proteins (IAPs) are a family of E3 ligases that regulate apoptosis and other cellular processes. Small molecule mimetics of the natural IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases) have been developed as IAP ligands for PROTACs.

Quantitative Data on E3 Ligase Ligand Binding Affinities

The binding affinity of the E3 ligase ligand is a crucial parameter in PROTAC design. Below is a summary of representative binding affinities for commonly used ligands.

| E3 Ligase | Ligand Class | Representative Ligand | Binding Affinity (KD or IC50) | Assay Method | Reference |

| Cereblon (CRBN) | IMiD | Pomalidomide | ~180 nM | Biochemical Assay | |

| IMiD | Lenalidomide | ~1 µM | Biochemical Assay | ||

| Benzamide | Compound 8d | IC50: 63 µM | FP Competition Assay | ||

| VHL | Hydroxyproline-based | VH032 | KD: ~66 nM | ITC | |

| Hydroxyproline-based | MZ1 | KD: ~29 nM | SPR | ||

| MDM2 | Nutlin-based | Nutlin-3 | IC50: ~90 nM | FP Assay | N/A |

| IAP | SMAC mimetic | MV1 | Ki: ~1.5 nM (cIAP1) | Biochemical Assay | N/A |

Signaling Pathways and PROTAC Mechanism of Action

The development of effective PROTACs requires a thorough understanding of the underlying biological pathways.

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated pathway responsible for the degradation of most intracellular proteins. It involves a three-step enzymatic cascade:

-

Ubiquitin Activation: An E1 activating enzyme activates ubiquitin in an ATP-dependent manner.

-

Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.

-

Ubiquitin Ligation: An E3 ligase recognizes the target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.

This process is repeated to form a polyubiquitin chain, which serves as a signal for the 26S proteasome to recognize and degrade the tagged protein.

PROTAC Mechanism of Action

PROTACs exploit the UPS by bringing a target protein and an E3 ligase into close proximity. This proximity-induced ternary complex formation is the key event that triggers the ubiquitination and subsequent degradation of the target protein.

Experimental Protocols for PROTAC Development

A variety of biophysical and cell-based assays are employed to characterize the binding events and degradation efficiency of PROTACs.

PROTAC Development Workflow

The development of a novel PROTAC typically follows an iterative optimization process.

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide for Synthesizing a PROTAC with Thalidomide-PEG3-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of PROTAC-mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of three distinct parts: a ligand that binds to a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]

This guide focuses on the synthesis of PROTACs using a thalidomide-based building block. Thalidomide and its analogs, such as pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[][4] In the context of a PROTAC, the thalidomide moiety serves as an "anchor" to recruit the CRBN E3 ligase complex.[5] The linker, in this case, a polyethylene glycol (PEG) chain, provides the necessary spacing and flexibility to allow the PROTAC to simultaneously bind both the target protein and the E3 ligase, forming a stable ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.

The starting material for this protocol, Thalidomide-PEG3-NH2 , is a pre-synthesized building block containing the E3 ligase ligand and a linker with a terminal primary amine. This amine serves as a reactive handle for the final coupling step with a ligand for the chosen POI.

Mechanism of Action and Signaling Pathway

The ultimate goal of a thalidomide-based PROTAC is to induce the degradation of a specific POI. The process begins with the formation of a ternary complex among the PROTAC, the POI, and the CRBN E3 ligase. This event brings the POI into close proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.

Caption: General mechanism of action for a Thalidomide-based PROTAC.

Experimental Protocols and Workflow

The synthesis of the final PROTAC molecule from Thalidomide-PEG3-NH2 involves a coupling reaction with a POI ligand that has a suitable reactive handle, most commonly a carboxylic acid. Amide bond formation is a robust and widely used method for this final conjugation step.

General Synthetic Workflow

The overall process involves the coupling of the E3 ligase-linker component with the POI ligand, followed by purification and characterization of the final PROTAC molecule.

Caption: General workflow for the final PROTAC synthesis step.

Protocol: Amide Coupling of Thalidomide-PEG3-NH2 with a POI Ligand

This protocol describes a general procedure for the amide bond formation between the amine-functionalized linker and a carboxylic acid-containing POI ligand using HATU as the coupling agent.

Reagents and Materials:

-

Thalidomide-PEG3-NH2 (1.0 eq)

-

POI-Ligand-COOH (1.1 eq)

-

HATU (1,1'-[Azobis(methylidene)]bis(1H-benzotriazole)-3-oxide) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Under a nitrogen atmosphere, dissolve the POI-Ligand-COOH (1.1 eq) in anhydrous DMF.

-

To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve Thalidomide-PEG3-NH2 (1.0 eq) in a minimum amount of anhydrous DMF.

-

Add the solution of Thalidomide-PEG3-NH2 to the activated POI ligand mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The final PROTAC must be purified to a high degree to ensure accurate biological evaluation.

-

Purification: The crude product is typically purified by flash column chromatography or, more commonly, by preparative High-Performance Liquid Chromatography (prep-HPLC) to achieve >95% purity.

-

Characterization: The identity and purity of the final PROTAC should be confirmed by:

-

LC-MS: To confirm the molecular weight of the desired product and assess its purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized PROTAC.

-

Data Presentation

Quantitative data from the synthesis and biological evaluation are critical for assessing the success of the PROTAC. The data below are representative examples.

Table 1: Synthesis and Characterization Data

| Compound | Starting Material | Coupling Method | Yield (%) | Purity (LC-MS, %) |

|---|---|---|---|---|

| PROTAC-X | Thalidomide-PEG3-NH2 | HATU/DIPEA | 45 | >98 |

| PROTAC-Y | Thalidomide-PEG3-NH2 | EDC/HOBt | 38 | >95 |

Table 2: Biological Activity Data

| Compound | Target POI | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |

|---|---|---|---|---|

| PROTAC-X | Protein X | MCF7 | 50 | 92 |

| PROTAC-Y | Protein Y | A549 | 120 | 85 |

¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum degradation level observed.

Conclusion

This guide provides a foundational protocol for the final and critical step in synthesizing a thalidomide-based PROTAC using an amine-functionalized PEG linker. The modular nature of PROTAC synthesis allows for the adaptation of this protocol to a wide variety of POI ligands. The success of any PROTAC discovery campaign relies on the systematic variation of its components—the POI ligand, the E3 ligase ligand, and the connecting linker—to achieve optimal degradation potency and desired pharmacological properties. Rigorous purification and thorough characterization are paramount to ensure that subsequent biological data are reliable and interpretable.

References

Application Note and Protocol: In Vitro Degradation Assay for Thalidomide-PEG3-NH2

Audience: Researchers, scientists, and drug development professionals.

Introduction Thalidomide and its derivatives are fundamental components in the development of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[1][2] These molecules function by binding to the E3 ubiquitin ligase Cereblon (CRBN), redirecting its activity to degrade specific proteins of interest.[3][4] Thalidomide-PEG3-NH2 is a common building block, incorporating the CRBN-binding thalidomide moiety, a flexible PEG linker, and a terminal amine group for conjugation.[5] Assessing the in vitro stability of such compounds is a critical step in early drug discovery. It provides essential data on their chemical robustness and susceptibility to metabolic degradation, which influences their pharmacokinetic properties and overall viability as a drug candidate. This document outlines a detailed protocol for evaluating the hydrolytic and metabolic stability of Thalidomide-PEG3-NH2 in vitro.

Principle of the Assay The in vitro degradation assay determines the stability of a test compound by incubating it under physiological conditions (temperature and pH) in relevant biological matrices. The concentration of the parent compound is monitored over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol describes two parallel assays:

-

Hydrolytic Stability: Evaluates the compound's intrinsic chemical stability in an aqueous buffer (PBS, pH 7.4) in the absence of metabolic enzymes. Thalidomide is known to undergo hydrolysis at physiological pH.

-

Plasma Stability: Assesses the compound's stability in human plasma, which contains various enzymes (e.g., esterases, proteases) that can contribute to metabolic degradation.

By comparing the degradation rates in these two conditions, one can distinguish between chemical hydrolysis and enzyme-mediated metabolic degradation.

Experimental Protocols

Materials and Reagents

-

Test Compound: Thalidomide-PEG3-NH2

-

Solvents: Dimethyl sulfoxide (DMSO, HPLC grade), Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (LC-MS grade)

-

Buffers: Phosphate-Buffered Saline (PBS), 1X, pH 7.4

-

Biological Matrix: Pooled Human Plasma (e.g., from a commercial supplier, stored at -80°C)

-

Reagents: Formic Acid (FA, LC-MS grade), Internal Standard (IS) solution (e.g., a structurally similar, stable compound like Verapamil or a stable isotope-labeled version of the test article)

-

Equipment:

-

Analytical balance

-

Vortex mixer

-

Centrifuge (capable of >12,000 x g)

-

Incubator or water bath set to 37°C

-

LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)

-

96-well plates or microcentrifuge tubes

-

Pipettes

-

Preparation of Solutions

-

Test Compound Stock Solution (10 mM):

-

Accurately weigh a suitable amount of Thalidomide-PEG3-NH2.

-

Dissolve in 100% DMSO to make a 10 mM stock solution.

-

Vortex until fully dissolved. Store at -20°C.

-

-

Intermediate Spiking Solution (100 µM):

-

Dilute the 10 mM stock solution 1:100 in ACN:Water (50:50, v/v). For example, add 5 µL of 10 mM stock to 495 µL of ACN:Water. Prepare fresh.

-

-

Quenching Solution (Internal Standard in ACN):

-

Prepare a solution of ice-cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL). This solution serves to stop the reaction by precipitating proteins and provides the IS for analytical normalization.

-

In Vitro Degradation Assay Workflow

The following procedure should be performed for both PBS (Hydrolytic Stability) and Human Plasma (Plasma Stability).

-

Pre-incubation:

-

Aliquot 495 µL of PBS or thawed human plasma into appropriately labeled microcentrifuge tubes.

-

Place the tubes in an incubator at 37°C for at least 10 minutes to pre-warm.

-

-

Initiation of Reaction (T=0):

-

Add 5 µL of the 100 µM intermediate spiking solution to each tube to achieve a final substrate concentration of 1 µM.

-

Vortex gently to mix. This is your starting point (T=0).

-

-

Time-Course Incubation:

-

Immediately after mixing, withdraw a 50 µL aliquot from each tube and transfer it to a new tube containing 150 µL of the ice-cold Quenching Solution. This is the 0-minute time point sample.

-

Return the reaction tubes to the 37°C incubator.

-

Repeat the sampling process at subsequent time points (e.g., 15, 30, 60, 120, and 240 minutes ), always transferring a 50 µL aliquot into 150 µL of Quenching Solution.

-

-

Sample Processing (Protein Precipitation):

-

After collecting the final time point, vortex all quenched samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant (~180 µL) to a clean 96-well plate or HPLC vials for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following are example parameters and should be optimized for the specific instrument and compound.

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

-

Injection Volume: 5 µL

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor/product ion transitions (m/z) for Thalidomide-PEG3-NH2 and the internal standard must be determined by direct infusion prior to the assay.

Data Analysis and Presentation

-

Quantification:

-

Calculate the peak area ratio for each sample: Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard).

-

-

Calculate Percent Remaining:

-

Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

-

-

Determine Half-Life (t½):

-

Plot the natural logarithm (ln) of the % Remaining versus time.

-

The slope of the linear regression of this plot is the degradation rate constant (k).

-

Calculate the half-life using the formula: t½ = -0.693 / k

-

Data Presentation

The quantitative results should be summarized in a table for clear comparison.

| Time Point (min) | Mean % Remaining (PBS, pH 7.4) | Std. Dev. | Mean % Remaining (Human Plasma) | Std. Dev. |

| 0 | 100.0 | 0.0 | 100.0 | 0.0 |

| 15 | 98.5 | 2.1 | 85.3 | 3.4 |

| 30 | 97.1 | 1.8 | 72.1 | 2.9 |

| 60 | 94.6 | 2.5 | 51.7 | 4.1 |

| 120 | 90.2 | 3.0 | 28.9 | 3.5 |

| 240 | 82.5 | 3.8 | 9.8 | 2.2 |

| Half-Life (t½) | ~890 min | - | ~65 min | - |

Table 1: Example degradation data for Thalidomide-PEG3-NH2. The data shown is for illustrative purposes only.

Visualization

A diagram illustrating the experimental workflow provides a clear overview of the protocol.

Caption: Workflow for in vitro hydrolytic and plasma stability assays.

References

- 1. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]

- 2. tandfonline.com [tandfonline.com]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy Thalidomide-PEG3-NH2 (EVT-12070985) [evitachem.com]

Application Notes: Cellular Uptake and Permeability of Thalidomide-PEG3-NH2 PROTACs

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific unwanted proteins by co-opting the cell's native ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][2] PROTACs containing a Thalidomide-PEG3-NH2 moiety utilize a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a widely used strategy in PROTAC development.[3][4]

A critical challenge in PROTAC design is achieving sufficient cellular permeability to enable engagement with intracellular targets. Due to their high molecular weight and polar surface area, many PROTACs fall into the "beyond Rule of Five" chemical space, making passive diffusion across the lipophilic cell membrane difficult. The linker component, such as a polyethylene glycol (PEG) chain, plays a crucial role in modulating the physicochemical properties that govern permeability, including solubility and the ability to form compact, membrane-transmissible conformations. This document provides detailed protocols for key assays to evaluate the cellular uptake and permeability of thalidomide-based PROTACs.

Core Concepts

-

Cereblon (CRBN) Recruitment: Thalidomide and its analogs (IMiDs) are well-characterized ligands for CRBN, a substrate receptor within the CUL4A-DDB1 E3 ligase complex. By incorporating a thalidomide derivative, the PROTAC hijacks this E3 ligase to induce ubiquitination and subsequent degradation of the target protein.

-

Role of the PEG3 Linker: A PEG linker enhances the hydrophilicity and solubility of the PROTAC molecule. Furthermore, the flexibility of PEG linkers can allow the PROTAC to adopt folded conformations that shield polar surface areas, which can be advantageous for cell permeability. However, the optimal length of the linker must be determined empirically, as excessive PEGylation can sometimes decrease cellular uptake.

-

Permeability Challenges: The high molecular weight and polar nature of PROTACs often lead to low passive permeability. Therefore, cellular uptake may not be solely dependent on passive diffusion and can involve active transport mechanisms. Assays that can distinguish between these transport routes are essential for a comprehensive understanding.

Key Permeability and Uptake Assays

Two primary types of assays are indispensable for characterizing PROTACs: cell-free assays that model passive diffusion and cell-based assays that encompass all potential transport mechanisms.

-

Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive transcellular permeability across an artificial lipid membrane. It is a cost-effective method for early-stage screening.

-

Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess permeability. It provides a more comprehensive evaluation by accounting for passive diffusion, active transport, and efflux.

-

Cellular Uptake by LC-MS/MS: This method provides a direct quantification of the intracellular concentration of a PROTAC. It is the gold standard for determining how much of the compound accumulates within the target cells after a specific incubation period.

Data Presentation: Comparative Permeability and Uptake Data

The following table summarizes representative quantitative data for hypothetical thalidomide-based PROTACs with varying PEG linker lengths, illustrating how data can be structured for easy comparison.

| PROTAC Candidate | Linker | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Intracellular Conc. (nM) at 1 µM external |

| PROTAC-PEG1 | PEG1 | 1.8 | 0.9 | 3.5 | 150 |

| PROTAC-PEG3 | PEG3 | 1.5 | 0.7 | 2.8 | 125 |

| PROTAC-PEG5 | PEG5 | 1.1 | 0.4 | 2.1 | 90 |

| Verapamil (Control) | N/A | >10 | 1.2 | >5.0 | N/A |

| Atenolol (Control) | N/A | <0.5 | <0.1 | <1.5 | N/A |

Note: Data are for illustrative purposes. Papp (A-B) refers to permeability from the apical to the basolateral side. An efflux ratio >2 is indicative of active efflux. PROTACs generally exhibit low passive permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

Materials:

-

96-well PAMPA plate system (e.g., Corning Gentest™)

-

Lecithin/dodecane solution (e.g., 1% lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

PROTAC stock solutions (e.g., 10 mM in DMSO)

-

Control compounds (high and low permeability)

-

96-well UV-compatible plates for analysis

-

Plate reader or LC-MS/MS system

Procedure:

-

Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

-

Prepare Donor Plate Solutions: Prepare the PROTACs and control compounds to a final concentration of 10 µM in PBS with a final DMSO concentration ≤1%.

-

Coat the Membrane: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate, ensuring the entire surface is coated.

-

Add Donor Solutions: Carefully add 150 µL of the PROTAC/control solutions to the donor plate wells.

-

Assemble the PAMPA Sandwich: Place the donor plate into the acceptor plate.

-

Incubation: Cover the plate assembly and incubate at room temperature for 5-18 hours in a humidified chamber to prevent evaporation.

-

Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

-

Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

Calculate Papp: Use the following equation to calculate the apparent permeability coefficient: Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * A * t) Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the membrane area, and t is the incubation time.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Principle: This assay measures the rate of flux of a compound across a polarized monolayer of Caco-2 cells, which serves as a model for the human intestinal barrier. Assessing transport in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions allows for the determination of an efflux ratio, indicating if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).

Materials:

-

Caco-2 cells

-

Transwell™ plate system (e.g., 24-well plates with 0.4 µm inserts)

-

DMEM medium supplemented with FBS, non-essential amino acids, and penicillin-streptomycin

-

Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4

-

PROTAC stock solutions (10 mM in DMSO)

-

Lucifer Yellow solution (for monolayer integrity check)

-

LC-MS/MS system for quantification

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell™ inserts at a density of ~60,000 cells/cm². Culture the cells for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.

-

Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. Additionally, perform a Lucifer Yellow permeability test; low permeability of this marker confirms tight junction formation.

-

Assay Preparation: Wash the cell monolayers twice with pre-warmed HBSS (37°C). Pre-incubate the cells with HBSS for 30 minutes at 37°C.

-

A-B Permeability:

-

Add the PROTAC test solution (e.g., 10 µM in HBSS) to the apical (donor) side.

-

Add fresh HBSS to the basolateral (receiver) side.

-

Incubate at 37°C with gentle shaking for 90-120 minutes.

-

At the end of the incubation, collect samples from both the apical and basolateral compartments.

-

-

B-A Permeability:

-

Add the PROTAC test solution to the basolateral (donor) side.

-

Add fresh HBSS to the apical (receiver) side.

-

Incubate and collect samples as described for A-B permeability.

-

-

Quantification: Analyze the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.

-

Calculate Papp and Efflux Ratio:

-

Calculate the Papp value for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

-

Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B).

-

Protocol 3: Quantification of Intracellular PROTAC Concentration by LC-MS/MS

Principle: This protocol directly measures the amount of PROTAC that has accumulated inside cells after a defined period. This is a critical endpoint for confirming cellular engagement.

Materials:

-

Cell line of interest (e.g., a cancer cell line expressing the target protein)

-

Cell culture plates (e.g., 6-well plates)

-

PROTAC stock solution (10 mM in DMSO)

-

Ice-cold PBS

-

Acetonitrile with an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like pomalidomide).

-

Cell scraper

-

Microcentrifuge tubes

-

LC-MS/MS system (e.g., SCIEX 7500 system or equivalent)

Procedure:

-

Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight to reach ~80% confluency.

-